alpha-(8-Quinolinyloxy)acetophenone
Description
α-(8-Quinolinyloxy)acetophenone is a synthetic acetophenone derivative characterized by a quinoline moiety attached via an ether linkage to the α-carbon of the acetophenone backbone. Acetophenones, in general, serve as versatile precursors for synthesizing compounds with antimicrobial, anticancer, and anti-inflammatory properties . The quinoline group in α-(8-Quinolinyloxy)acetophenone likely enhances its bioactivity, as quinoline derivatives are known for their roles in targeting enzymes and receptors in medicinal chemistry .
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-phenyl-2-quinolin-8-yloxyethanone |
InChI |
InChI=1S/C17H13NO2/c19-15(13-6-2-1-3-7-13)12-20-16-10-4-8-14-9-5-11-18-17(14)16/h1-11H,12H2 |
InChI Key |
SOSWAAYUEJDLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural Analogs and Functional Groups
α-(8-Quinolinyloxy)acetophenone shares core structural motifs with several bioactive acetophenone derivatives:
*Note: Direct data on α-(8-Quinolinyloxy)acetophenone is inferred from structural analogs.
Key Observations :
- The quinoline moiety in α-(8-Quinolinyloxy)acetophenone distinguishes it from simpler derivatives like paeonol or halogenated acetophenones. Quinoline-containing compounds often exhibit enhanced binding to biological targets (e.g., DNA topoisomerases, kinase enzymes) due to their planar aromatic structure .
- Compared to 4-aminoacetophenone, which serves as a precursor for quinoline-chalcone hybrids, α-(8-Quinolinyloxy)acetophenone’s ether linkage may improve metabolic stability but reduce solubility .
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